molecular formula C14H19ClO2 B8570719 3-tert-butyl-4-propan-2-yloxybenzoyl chloride

3-tert-butyl-4-propan-2-yloxybenzoyl chloride

Cat. No.: B8570719
M. Wt: 254.75 g/mol
InChI Key: YEMQALVBHQSSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-4-propan-2-yloxybenzoyl chloride is an organic compound with the molecular formula C14H19ClO2. It is a derivative of benzoyl chloride, featuring tert-butyl and isopropoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-propan-2-yloxybenzoyl chloride typically involves the acylation of 3-tert-butyl-4-isopropoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

3-Tert-butyl-4-isopropoxybenzoic acid+SOCl23-Tert-butyl-4-isopropyloxybenzoyl chloride+SO2+HCl\text{3-Tert-butyl-4-isopropoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Tert-butyl-4-isopropoxybenzoic acid+SOCl2​→3-Tert-butyl-4-isopropyloxybenzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride (AlCl3) can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-propan-2-yloxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-tert-butyl-4-isopropoxybenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-tert-butyl-4-isopropoxybenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.

    Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can lead to hydrolysis.

    Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used to facilitate the acylation reaction.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Thioesters: Formed by reaction with thiols.

    3-Tert-butyl-4-isopropoxybenzoic acid: Formed by hydrolysis.

Scientific Research Applications

3-tert-butyl-4-propan-2-yloxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3-tert-butyl-4-isopropoxybenzoyl group into various molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and intermediates for medicinal chemistry.

    Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-propan-2-yloxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: Similar structure but lacks the isopropoxy group.

    3-tert-Butylbenzoyl chloride: Similar structure but lacks the isopropoxy group.

    4-Isopropoxybenzoyl chloride: Similar structure but lacks the tert-butyl group.

Uniqueness

3-tert-butyl-4-propan-2-yloxybenzoyl chloride is unique due to the presence of both tert-butyl and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C14H19ClO2

Molecular Weight

254.75 g/mol

IUPAC Name

3-tert-butyl-4-propan-2-yloxybenzoyl chloride

InChI

InChI=1S/C14H19ClO2/c1-9(2)17-12-7-6-10(13(15)16)8-11(12)14(3,4)5/h6-9H,1-5H3

InChI Key

YEMQALVBHQSSNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)Cl)C(C)(C)C

Origin of Product

United States

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